molecular formula C25H31N3O5 B11303987 2-[1-(3-methoxyphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

2-[1-(3-methoxyphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

Cat. No.: B11303987
M. Wt: 453.5 g/mol
InChI Key: YGWRJEHGTGNBGN-UHFFFAOYSA-N
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Description

2-[1-(3-Methoxyphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-methoxyphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting an appropriate amine with a diisocyanate under controlled conditions to form the imidazolidinone ring.

    Substitution Reactions:

    Acylation: The final step involves the acylation of the imidazolidinone derivative with 4-propoxyphenylacetyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a phenol derivative.

    Reduction: The carbonyl groups in the imidazolidinone ring can be reduced to form corresponding alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer or neurological disorders.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[1-(3-methoxyphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide likely involves its interaction with specific molecular targets. These could include enzymes or receptors, where the compound binds to the active site and modulates the activity of the target. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(3-Methoxyphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide
  • 2-[1-(3-Methoxyphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-butoxyphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[1-(3-methoxyphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide may exhibit unique properties due to the specific arrangement of its functional groups. This can result in different reactivity, stability, and biological activity, making it a distinct and valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H31N3O5

Molecular Weight

453.5 g/mol

IUPAC Name

2-[1-(3-methoxyphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

InChI

InChI=1S/C25H31N3O5/c1-5-13-33-20-11-9-18(10-12-20)26-23(29)15-22-24(30)28(25(31)27(22)16-17(2)3)19-7-6-8-21(14-19)32-4/h6-12,14,17,22H,5,13,15-16H2,1-4H3,(H,26,29)

InChI Key

YGWRJEHGTGNBGN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC(C)C)C3=CC(=CC=C3)OC

Origin of Product

United States

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